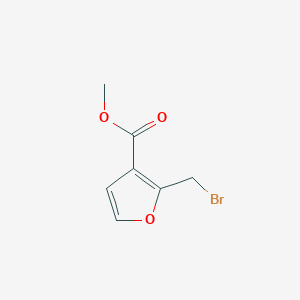

Methyl 2-(Bromomethyl)-3-Furoate

描述

Significance of Furan (B31954) Chemistry in Synthetic Organic Methodologies

The furan ring is a cornerstone of synthetic organic chemistry, valued for its unique combination of aromatic character and reactivity. acs.org Furans are five-membered aromatic heterocycles containing an oxygen atom and are prevalent in a vast array of natural products, including terpenoids, alkaloids, and polyketides. numberanalytics.comresearchgate.net Their derivatives are also key components in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The utility of furan stems from its distinct reactivity. acs.org While it is aromatic, its resonance energy is significantly lower than that of benzene (B151609), allowing it to undergo reactions that involve dearomatization under relatively mild conditions. acs.org This makes it more synthetically flexible than other aromatic heterocycles like thiophene (B33073) and pyrrole (B145914). acs.org Furan can act as a diene in Diels-Alder cycloadditions, participate in other cycloaddition reactions, and undergo ring-opening to yield valuable 1,4-dicarbonyl compounds. acs.orgresearchgate.net This versatility allows chemists to use furan and its derivatives as synthons for a wide range of carbocyclic and heterocyclic structures, making it an indispensable tool in the synthesis of complex molecules. acs.orgnumberanalytics.com

| Compound | Heteroatom | Electronegativity of Heteroatom | Aromaticity |

| Furan | Oxygen | 3.44 | Aromatic numberanalytics.com |

| Thiophene | Sulfur | 2.58 | Aromatic numberanalytics.com |

| Pyrrole | Nitrogen | 3.04 | Aromatic numberanalytics.com |

Role of Halomethyl Furan Derivatives as Versatile Synthons

Halomethyl furan derivatives, such as Methyl 2-(bromomethyl)-3-furoate, are particularly important as versatile synthons in organic synthesis. The presence of a halogen on the methyl group attached to the furan ring introduces a highly reactive electrophilic center. This "halomethyl" functionality is an excellent leaving group, making these compounds potent alkylating agents.

These derivatives can readily react with a wide variety of nucleophiles, enabling the introduction of the furan moiety into larger molecules. This reactivity is crucial for carbon-carbon and carbon-heteroatom bond formation. For instance, analogous compounds like methyl 2-(bromomethyl)acrylate and methyl 2-(bromomethyl)-3-nitrobenzoate are key intermediates used in coupling reactions to build complex molecular frameworks, such as functionalized pyrrolidones and the core of pharmaceuticals. google.comresearchgate.net The bromomethyl group on the furan ring provides a synthetic handle for constructing diverse structures, including those found in biologically active compounds and natural products.

Historical Context of this compound Research

The specific historical timeline for the initial synthesis of this compound is not extensively documented in seminal publications. However, its preparation is logically situated within the broader research efforts focused on the functionalization of furan rings. Research into the selective bromination of substituted furans has been a subject of study to create useful synthetic intermediates.

A key method for synthesizing this compound involves the selective bromination of the methyl group of a precursor, Methyl 2-methyl-3-furoate. researchgate.net Studies have shown that using a mild brominating agent like N-bromosuccinimide (NBS) allows for the targeted bromination of the side-chain methyl group, yielding the desired bromomethyl product. researchgate.net The reaction conditions can be tuned to control the extent of bromination. This places the development of this compound within the context of ongoing methodological advancements in organic chemistry aimed at achieving selective transformations on heterocyclic scaffolds.

Overview of Research Trajectories for this compound

Research involving this compound is primarily directed by its utility as a reactive intermediate for constructing more elaborate molecules. The main trajectory for this compound is its application as a building block in multi-step syntheses.

Key research applications and directions include:

Synthesis of Heterocyclic Systems: By analogy with similarly functionalized compounds, a primary use is in the alkylation of amines, thiols, and other nucleophiles, leading to the formation of new heterocyclic structures. For example, the reaction of a similar bromomethyl compound with 3-aminopiperidine-2,6-dione (B110489) is a key step in the synthesis of the drug Lenalidomide. google.com

Annulation Reactions: Research has explored the use of related furan derivatives in base-promoted annulation reactions to construct fused ring systems, such as dihydronaphtho[2,3-b]furanones. researchgate.net This suggests a potential trajectory for this compound in the synthesis of polycyclic compounds.

Natural Product Synthesis: Given that the furan motif is a common substructure in many natural products, research trajectories likely involve using this compound as a starting material or key intermediate in the total synthesis or derivatization of such molecules. numberanalytics.comresearchgate.net

The compound's value lies in its ability to act as a linchpin, connecting different molecular fragments through the reactive bromomethyl handle, thereby facilitating the efficient assembly of complex target molecules.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(bromomethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPVGIIHUGGHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371631 | |

| Record name | Methyl 2-(Bromomethyl)-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53020-08-9 | |

| Record name | 3-Furancarboxylic acid, 2-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53020-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(Bromomethyl)-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Methyl 2 Bromomethyl 3 Furoate

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary site of reactivity on methyl 2-(bromomethyl)-3-furoate is the bromomethyl group. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This allows for the introduction of a wide array of functional groups at the 2-position of the furan (B31954) ring.

Reaction with Oxygen Nucleophiles (e.g., alkoxides, phenoxides)

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides a straightforward route to the corresponding ethers. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of benzylic and allylic-type halides suggests that these reactions would proceed under standard Williamson ether synthesis conditions. This typically involves treating the bromomethyl compound with a sodium or potassium alkoxide (or phenoxide) in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The alkoxide or phenoxide, generated in situ by reacting the corresponding alcohol or phenol (B47542) with a strong base like sodium hydride, would then displace the bromide ion in an SN2 fashion.

A related transformation involves the synthesis of methyl 3-methyl-2-furoate from 4,4-dimethoxy-2-butanone (B155242) and methyl chloroacetate (B1199739), where sodium methoxide (B1231860) is used as a base. chempap.org Although not a direct substitution on the bromomethyl group, this reaction highlights the use of alkoxides in the synthesis of related furoate structures.

Reaction with Nitrogen Nucleophiles (e.g., amines, azides)

The carbon-bromine bond in this compound is susceptible to attack by various nitrogen nucleophiles, leading to the formation of aminomethyl and azidomethyl derivatives.

The reaction with primary and secondary amines provides access to the corresponding secondary and tertiary amines, respectively. For instance, the synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)-3-carboxylates has been achieved through the Delepine reaction, which involves the reaction of a bromomethyl derivative with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine. masterorganicchemistry.com A similar strategy could be employed for this compound. The synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural (B1680220) further illustrates the feasibility of introducing aminomethyl groups onto a furan ring. nih.gov

The azide (B81097) functional group can be readily introduced by reacting this compound with sodium azide. This reaction typically proceeds in a polar aprotic solvent such as DMF. chemicalbook.com The resulting methyl 2-(azidomethyl)-3-furoate is a useful intermediate for further transformations, such as reduction to the corresponding primary amine or participation in cycloaddition reactions. organic-chemistry.org The reaction of amides with sodium azide to form acyl azides is a well-established transformation, showcasing the nucleophilicity of the azide ion. organic-chemistry.org

Reaction with Sulfur Nucleophiles (e.g., thiophenols, thiols)

Sulfur nucleophiles, such as thiols and thiophenols, react readily with this compound to form the corresponding thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate anion.

The synthesis of various 2-methyl-3-furyl sulfide (B99878) derivatives has been reported, highlighting the utility of sulfur nucleophiles in functionalizing the furan core. wikipedia.org For example, the reaction of 2-methyl-3-furyl disulfide with various reagents demonstrates the formation of C-S bonds. While not a direct substitution on a bromomethyl group, it underscores the reactivity of the furan system towards sulfur-containing compounds. The synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives via electrophilic cyclization also points to the facile formation of aryl-sulfur bonds on related heterocyclic systems. rsc.org

| Nucleophile | Reagent/Conditions | Product |

| Thiophenol | NaH, THF | Methyl 2-((phenylthio)methyl)-3-furoate |

| Ethanethiol | K2CO3, Acetone | Methyl 2-((ethylthio)methyl)-3-furoate |

Reaction with Carbon Nucleophiles (e.g., enolates, Grignard reagents)

The formation of new carbon-carbon bonds can be achieved through the reaction of this compound with carbon-based nucleophiles.

Enolates, generated from active methylene (B1212753) compounds like diethyl malonate, can be alkylated with this compound. This reaction, typically performed in the presence of a base such as sodium ethoxide in ethanol (B145695), would yield the corresponding substituted malonic ester. This provides a pathway to extend the carbon chain at the 2-position of the furan ring.

Grignard reagents, while potent carbon nucleophiles, present a more complex reaction profile with this compound due to the presence of the ester functionality. The Grignard reagent could potentially react with the ester group in addition to or instead of displacing the bromide. However, under carefully controlled conditions, it is conceivable that a Grignard reagent could react with the bromomethyl group. More commonly, Grignard reagents are used in coupling reactions with halo-heterocycles, often catalyzed by transition metals. organic-chemistry.orgresearchgate.net

Reaction with Phosphorus Nucleophiles (e.g., phosphites, phosphines)

Phosphorus nucleophiles can react with this compound to form organophosphorus compounds.

The reaction with trialkyl phosphites, known as the Michaelis-Arbuzov reaction, is a well-established method for the formation of phosphonates. organic-chemistry.org In this reaction, the phosphite (B83602) would attack the bromomethyl group, leading to the formation of a phosphonium (B103445) intermediate, which then rearranges to the thermodynamically more stable phosphonate. This reaction provides a route to diethyl (3-(methoxycarbonyl)furan-2-yl)methylphosphonate. The Michaelis-Arbuzov reaction is a versatile tool for creating carbon-phosphorus bonds. mdpi.com

| Nucleophile | Reagent/Conditions | Product |

| Triethyl phosphite | Heat | Diethyl (3-(methoxycarbonyl)furan-2-yl)methylphosphonate |

| Triphenylphosphine (B44618) | Toluene, reflux | (3-(Methoxycarbonyl)furan-2-yl)methyltriphenylphosphonium bromide |

Ester Group Modifications

The ester group of this compound can undergo typical ester transformations, such as hydrolysis and transesterification.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. orgsyn.org Subsequent acidification yields the carboxylic acid. This transformation is useful for introducing a carboxylic acid functionality, which can then be used for further synthetic manipulations. A procedure for the hydrolysis of the related methyl 3-methyl-2-furoate to 3-methyl-2-furoic acid involves refluxing with 20% aqueous sodium hydroxide. orgsyn.org

Transesterification: The methyl ester can be converted to other esters through transesterification. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base and involves reacting the ester with an excess of another alcohol. wikipedia.orgmdpi.com For example, reacting this compound with an excess of ethanol in the presence of an acid catalyst would lead to the formation of ethyl 2-(bromomethyl)-3-furoate. This process is often an equilibrium, and the use of a large excess of the new alcohol helps to drive the reaction to completion. wikipedia.org

| Reaction | Reagents/Conditions | Product |

| Hydrolysis | 1. NaOH (aq), Heat; 2. H3O+ | 2-(Bromomethyl)-3-furoic acid |

| Transesterification | Ethanol, H2SO4 (cat.), Heat | Ethyl 2-(bromomethyl)-3-furoate |

Hydrolysis and Transesterification Reactions

The ester group in this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification. These reactions involve the attack of a nucleophile on the carbonyl carbon of the ester.

Hydrolysis is the reaction with water to produce the corresponding carboxylic acid, 2-(bromomethyl)-3-furoic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is typically irreversible as the resulting carboxylate anion is unreactive towards the alcohol.

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol. This equilibrium reaction is often driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. The reaction can be catalyzed by acids or bases.

| Reaction | Reagents & Conditions | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ catalyst | 2-(Bromomethyl)-3-furoic acid |

| Transesterification | R-OH, H⁺ or base catalyst | Alkyl 2-(bromomethyl)-3-furoate |

Table 1: Hydrolysis and Transesterification of this compound.

Reduction to Alcohol Derivatives

The methyl ester functionality of this compound can be reduced to a primary alcohol, yielding (3-(hydroxymethyl)furan-2-yl)methanol. This transformation requires strong reducing agents as esters are less reactive than aldehydes or ketones.

Commonly used reagents for this reduction include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although NaBH₄ is generally slower for esters and may require higher temperatures or the use of additives. researchgate.net For instance, sodium borohydride in combination with methanol can effectively reduce aromatic esters to their corresponding alcohols. researchgate.net More advanced and chemoselective methods have also been developed, such as using SmI₂/amine/H₂O or catalytic systems involving manganese(I) complexes for the hydrosilylation of esters. organic-chemistry.org A particularly mild method involves the in situ formation of a hydroxybenzotriazole (B1436442) ester followed by reduction with sodium borohydride. organic-chemistry.org

It is crucial to consider the chemoselectivity of the reduction, as the bromomethyl group is also susceptible to reduction or nucleophilic substitution under certain conditions. Careful selection of the reducing agent and reaction conditions is necessary to achieve the desired alcohol derivative.

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, then aqueous workup | (3-(Hydroxymethyl)furan-2-yl)methanol |

| Sodium Borohydride (NaBH₄) | Refluxing THF/Methanol | (3-(Hydroxymethyl)furan-2-yl)methanol |

| Samarium(II) Iodide (SmI₂) | SmI₂/amine/H₂O | (3-(Hydroxymethyl)furan-2-yl)methanol |

Table 2: Reduction of this compound to the corresponding alcohol.

Amidation Reactions

Amidation of this compound involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, 2-(bromomethyl)-3-furamide. This reaction is a form of nucleophilic acyl substitution.

Direct reaction of an ester with an amine is often slow and may require high temperatures. masterorganicchemistry.com The process can be facilitated by using a catalyst or by converting the ester into a more reactive acyl derivative. One common strategy involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the corresponding carboxylic acid (obtained from hydrolysis), which then readily reacts with an amine under neutral conditions. masterorganicchemistry.com Alternatively, the reaction can proceed under "brute-force" conditions of high heat, though this can lead to side products. masterorganicchemistry.com

| Amine | Conditions | Product |

| Ammonia (NH₃) | Heat | 2-(Bromomethyl)-3-furamide |

| Primary Amine (R-NH₂) | Heat | N-Alkyl-2-(bromomethyl)-3-furamide |

| Secondary Amine (R₂NH) | Heat | N,N-Dialkyl-2-(bromomethyl)-3-furamide |

Table 3: Amidation of this compound.

Electrophilic Aromatic Substitution on the Furan Ring System

The furan ring is a π-electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. chemicalbook.com The reactivity of furan towards electrophiles is significantly higher than that of benzene (B151609). chemicalbook.com Substitution occurs preferentially at the C2 (or α) position due to the ability of the oxygen atom to stabilize the intermediate carbocation through resonance. chemicalbook.com If the C2 position is occupied, substitution will favor the C5 position.

In this compound, the C2 and C3 positions are already substituted. Therefore, electrophilic attack is directed to the most activated available position, which is the C5 position. The C4 position is less favored for substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though the furan ring's sensitivity often requires the use of mild reagents and conditions to avoid polymerization or ring-opening. For instance, bromination can be achieved using N-bromosuccinimide (NBS) as a milder alternative to molecular bromine. researchgate.net

Cyclization and Annulation Reactions Initiated by the Bromomethyl Group

The bromomethyl group at the C2 position is a key functional handle for constructing fused and polycyclic systems through cyclization and annulation reactions. The lability of the C-Br bond makes the methylene carbon highly electrophilic and susceptible to attack by various nucleophiles.

Intramolecular Cyclizations to Form Fused Heterocycles

The proximity of the bromomethyl group to the ester at C3 and the furan ring itself allows for various intramolecular cyclization pathways. These reactions can lead to the formation of fused heterocyclic systems, which are common scaffolds in natural products and pharmaceuticals. For example, functionalized furan derivatives can be transformed to create skeletons like 6H-furo[3,4-b]furanone. researchgate.net Such cyclizations are typically initiated by a nucleophile within the same molecule attacking the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Intermolecular Annulation Strategies

The bromomethyl group is an excellent electrophile for intermolecular annulation reactions, where it reacts with a separate nucleophilic species to build a new ring onto the furan core. researchgate.net A notable strategy involves the base-promoted annulation between a furan derivative and a suitable partner. For instance, a related compound, methyl 2-(phenylsulfinylmethyl)-3-furoate, undergoes a regiospecific annulation with 2-cyclohexenone in the presence of a base to yield a dihydronaphtho[2,3-b]furanone derivative. researchgate.net This highlights the potential of the C2-side chain to participate in the construction of complex polycyclic structures through intermolecular bond formation. chemicalbook.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions Involving this compound

The presence of a bromomethyl group on the furan ring opens up possibilities for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. While specific literature on this compound in these reactions is limited, its reactivity can be inferred from studies on analogous benzylic and heteroaromatic halides.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org In the case of this compound, the bromomethyl group can be considered an sp³-hybridized halide. While Suzuki-Miyaura couplings are most common for sp²-hybridized halides, reactions involving sp³-hybridized electrophiles, including benzylic halides, are well-documented. organic-chemistry.org For instance, the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has been successfully demonstrated with a variety of boronic esters, including benzyl (B1604629) and other alkyl boronates, showcasing the feasibility of coupling at sp³ centers. nih.gov A study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives utilized a Suzuki cross-coupling reaction, which, although occurring at an aryl bromide, highlights the compatibility of the bromomethyl group with these reaction conditions. nih.gov It is therefore plausible that this compound could undergo Suzuki-Miyaura coupling with various organoboron reagents to introduce a range of substituents at the methylene position.

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While most commonly applied to aryl and vinyl halides, the Heck reaction can also be performed with benzylic halides. The reaction of N-heteroaryl halides with heterocyclic alkenes has been shown to be challenging due to catalyst poisoning, but efficient methods have been developed. nih.gov Given the benzylic-like nature of the bromomethyl group in this compound, it is conceivable that it could participate in Heck-type reactions with various alkenes, leading to the formation of allylic furan derivatives. The efficiency of such a reaction would likely depend on the choice of catalyst, ligand, and reaction conditions to overcome potential challenges like catalyst deactivation. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkynes. The coupling of sp³-hybridized halides, such as benzylic bromides, with terminal alkynes has been reported. For example, an efficient palladium-catalyzed sp–sp³ cross-coupling of benzyl bromides with lithium acetylides proceeds rapidly at room temperature. rsc.org This suggests that this compound could similarly react with terminal alkynes to yield propargyl-substituted furans. The reaction conditions, particularly the choice of base and catalyst system, would be crucial for achieving good yields and selectivity. acs.org

| Reaction | Coupling Partner | Potential Product | Typical Catalyst/Conditions (from analogous systems) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid/Ester | Methyl 2-(aryl/alkyl-methyl)-3-furoate | Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O) nih.gov |

| Heck | Alkene (e.g., Styrene) | Methyl 2-(allyl-substituted)-3-furoate | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine), Base, Solvent nih.govnih.gov |

| Sonogashira | Terminal Alkyne | Methyl 2-(propargyl-substituted)-3-furoate | Pd catalyst (e.g., Pd[P(tBu3)]2), Cu(I) co-catalyst (optional), Base, Solvent rsc.org |

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule, often using carbon monoxide as the carbonyl source and a transition metal catalyst. Benzylic halides are known to undergo carbonylation to produce phenylacetic acid derivatives. For example, benzyl bromide can be carbonylated in the presence of rhodium(I) and iridium(I) complexes. koreascience.kr Another study reports the kinetics and mechanism of the phase-transfer-catalyzed carbonylation of benzyl bromide using a cobalt tetracarbonyl anion. acs.org More recently, a nickel-catalyzed carbonylation of benzyl bromides with cyclopropanol (B106826) has been developed to synthesize multisubstituted cyclopentenones. acs.org Given the reactivity of the bromomethyl group in this compound, it is expected to undergo similar carbonylation reactions, providing a route to furan-2-yl-acetic acid esters and their derivatives. These products could be valuable intermediates in the synthesis of more complex molecules. The choice of catalyst (e.g., palladium, rhodium, cobalt, or nickel) and reaction conditions would influence the outcome and efficiency of the carbonylation. youtube.com

Radical Reactions of the Bromomethyl Group

The bromomethyl group of this compound is analogous to a benzylic position, which is known to be susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comlibretexts.org The furan ring can participate in this resonance stabilization, making the benzylic-like hydrogen atoms on the methylene group relatively weak and prone to abstraction by a radical initiator.

Free radical bromination at the benzylic position is a well-established transformation, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or a peroxide. libretexts.orgchemistrysteps.com This suggests that further bromination of this compound to yield a dibromomethyl derivative could be possible under such conditions.

Furthermore, the benzylic bromide can act as a precursor for various radical-mediated C-C bond-forming reactions. For instance, benzylic halides can be oxidized to the corresponding aldehydes and ketones under mild conditions using reagents like pyridine (B92270) N-oxide in the presence of silver oxide. nih.gov Enantioselective cyanation of benzylic C-H bonds has also been achieved via a copper-catalyzed radical relay mechanism, highlighting the potential for stereocontrolled radical functionalization. nih.gov While specific examples with this compound are not documented, the principles of benzylic radical reactivity strongly suggest its participation in similar transformations. libretexts.org

| Reaction Type | Reagent/Condition | Potential Product | Underlying Principle |

|---|---|---|---|

| Further Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light) | Methyl 2-(dibromomethyl)-3-furoate | Formation of a resonance-stabilized furan-2-ylmethyl radical. masterorganicchemistry.comlibretexts.org |

| Oxidation | Pyridine N-oxide, Ag2O | Methyl 2-formyl-3-furoate | Oxidation of the benzylic-like halide. nih.gov |

| Radical-mediated C-C bond formation | Various radical traps (e.g., alkenes) | Elongated carbon chain at the 2-position | The furan-2-ylmethyl radical can add to unsaturated systems. |

Stereochemical Aspects of Reactions of this compound

The prochiral nature of the bromomethyl group in this compound presents opportunities for stereoselective synthesis, leading to the formation of chiral molecules.

In multi-step synthetic sequences involving this compound, the stereochemical outcome of reactions at the methylene group or on the furan ring can be influenced by existing stereocenters in the molecule or by the geometry of the reactants. For instance, in Diels-Alder reactions, furan derivatives can exhibit diastereoselectivity. mdpi.comresearcher.life The reaction of furan with dienophiles can lead to endo or exo products, with the selectivity often depending on reaction conditions. mdpi.com Although the bromomethyl group is not directly involved in the cycloaddition, its presence could influence the electronic properties of the furan diene and thus the stereochemical course of the reaction. Furthermore, subsequent transformations of the resulting cycloadducts could lead to diastereomeric products, where the relative stereochemistry is controlled by the rigid bicyclic framework. Studies on the diastereoselective intramolecular Diels-Alder reactions of furan dienes have shown that substituents on the tether connecting the diene and dienophile can effectively control the stereochemical outcome. scispace.com

The development of enantioselective reactions involving prochiral substrates like this compound is a significant area of research. The methylene group bearing the bromine atom is prochiral, and its reaction with a nucleophile can generate a new stereocenter. Enantioselective substitution reactions of benzylic halides, which are analogous to the bromomethyl group of the furan derivative, are known. youtube.com These reactions often employ chiral catalysts or reagents to control the stereochemical outcome. For example, the enantioselective phenylation of prochiral aldehydes using a chiral complex has been reported. rsc.org

Strategic Applications of Methyl 2 Bromomethyl 3 Furoate in Complex Molecule Synthesis

As a Building Block for Structurally Diverse Furan (B31954) Derivatives

The inherent reactivity of the bromomethyl group in methyl 2-(bromomethyl)-3-furoate allows for its facile reaction with a wide range of nucleophiles, leading to the formation of a diverse array of substituted furan derivatives. This reactivity is a cornerstone of its utility in synthetic chemistry. The furan moiety itself can be further manipulated, providing a platform for the synthesis of a variety of complex structures.

Research has shown that methyl 2-methyl-3-furoate can be subjected to bromination using N-bromosuccinimide (NBS) to yield this compound. researchgate.net This process highlights the accessibility of the key starting material. The resulting brominated product serves as a precursor to a variety of furan-containing molecules, which are prevalent in both natural products and pharmaceutical agents. researchgate.net The furan ring is often employed as a bioisostere for a benzene (B151609) ring in medicinal chemistry, underscoring the importance of synthetic routes to functionalized furans. researchgate.net

The versatility of this building block is further demonstrated by its use in the preparation of various functionalized furan derivatives. For instance, the bromomethyl group can readily undergo nucleophilic substitution reactions with amines, alcohols, and thiols to introduce a wide range of functional groups at the 2-position of the furan ring. These reactions pave the way for the synthesis of libraries of compounds with potential applications in materials science and medicinal chemistry.

Synthesis of Bioactive Scaffolds and Precursors

The structural motifs present in this compound make it an ideal starting material for the synthesis of various bioactive scaffolds and precursors for more complex molecules.

One of the notable applications of this compound is in the synthesis of naphtho[2,3-b]furan (B13665818) structures, which form the core of many biologically active natural products. researchgate.netmdpi.comnih.gov Research has described the preparation of functionalized furan derivatives with the aim of transforming them into derivatives containing a 6H-furo[3,4-b]furanone skeleton, a key step towards the construction of naphtho[2,3-b]furans. researchgate.net

A specific example involves the base-promoted annulation between methyl 2-(phenylsulfinylmethyl)-3-furoate, derived from this compound, and 2-cyclohexenone. This reaction proceeds in a regiospecific manner to yield a dihydronaphtho[2,3-b]furanone derivative, demonstrating a practical approach to this important class of compounds. researchgate.net The naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold is a privileged structural motif found in numerous natural products and drug candidates, and efficient synthetic routes to these compounds are of great interest. mdpi.comnih.gov

The furan ring in this compound can serve as a diene in Diels-Alder reactions or undergo various ring-opening and rearrangement reactions, making it a valuable precursor for a range of advanced heterocyclic systems. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general reactivity of furan derivatives suggests its potential in this area. For instance, the synthesis of furoquinolines has been achieved from 2,3-dibromofuran, a related starting material. researchgate.net This suggests that the functional handles on this compound could be exploited for the construction of similar fused heterocyclic systems.

Aromatic heterocycles are crucial components of many drug molecules and natural products. d-nb.info The development of straightforward synthetic protocols using readily available starting materials like this compound is therefore a significant goal in organic synthesis. d-nb.info

In medicinal chemistry, the systematic modification of a lead compound's structure to understand its effect on biological activity is known as a Structure-Activity Relationship (SAR) study. nih.gov The reactive bromomethyl group of this compound makes it an excellent scaffold for such studies. By reacting the bromomethyl group with a library of nucleophiles, a series of analogues with diverse substituents at the 2-position can be rapidly synthesized.

This approach allows medicinal chemists to probe the specific interactions between the molecule and its biological target, leading to the optimization of potency and other pharmacological properties. For example, a similar strategy has been employed using a C-7 bromomethyl substituted dihydrothiazolo-2-pyridone scaffold to introduce a variety of heteroatom-linked substituents, enabling the efficient optimization of anti-virulence activity. nih.gov This highlights the potential of the bromomethyl functionality in generating compound libraries for SAR studies.

Development of Advanced Organic Synthesis Methodologies

The unique reactivity of this compound also lends itself to the development of novel and efficient synthetic methodologies.

Tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. youtube.com While specific examples of tandem reactions involving this compound are not explicitly detailed in the search results, its bifunctional nature makes it a prime candidate for such processes.

For instance, a reaction could be envisioned where the bromomethyl group initiates a sequence of reactions, with the furan ring participating in a subsequent cyclization or rearrangement. The development of such cascade reactions is a current area of interest in organic synthesis. nih.govresearchgate.net For example, a Brønsted acid-mediated cascade reaction has been developed to access 3-(2-bromoethyl)benzofurans from a different starting material, showcasing the power of this approach for constructing complex heterocyclic systems in a single step. nih.govresearchgate.net The application of similar principles to this compound could lead to the rapid assembly of novel molecular scaffolds.

Multicomponent Reactions

While direct, documented examples of this compound participating as a key reactant in classical multicomponent reactions (MCRs) are not extensively reported in peer-reviewed literature, its inherent reactivity suggests significant potential for such applications. The strategic positioning of the electrophilic bromomethyl group, the electron-withdrawing methyl ester, and the furan ring itself provides a versatile scaffold for the design of novel one-pot syntheses of complex heterocyclic systems.

The reactivity of the bromomethyl group is a key feature that can be exploited in MCRs. This group can readily react with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, in a hypothetical multicomponent reaction, this compound could act as an electrophilic component.

One plausible, albeit not explicitly documented, multicomponent reaction could involve the in-situ formation of a furan-containing ylide. The reaction of this compound with a phosphine (B1218219) or a tertiary amine could generate a phosphonium (B103445) or ammonium (B1175870) salt, respectively. Deprotonation of this salt would yield a reactive ylide. This ylide could then participate in a Wittig-type reaction with an aldehyde, while another component, such as a Michael acceptor, is also present in the reaction mixture, leading to a cascade of bond-forming events in a single pot.

Furthermore, the furan ring itself can participate in cycloaddition reactions. While the electron-withdrawing ester at the 3-position deactivates the furan ring for typical Diels-Alder reactions where it acts as the diene, the bromomethyl group at the 2-position could be transformed into other functionalities that might alter the electronic properties of the furan ring or participate in other types of cycloadditions.

A notable reaction that hints at the potential for complex molecule synthesis is the base-promoted annulation between a derivative, methyl 2-(phenylsulfinylmethyl)-3-furoate, and 2-cyclohexenone. researchgate.net This reaction, while not a multicomponent reaction in the strictest sense, demonstrates the utility of the substituted methyl 3-furoate (B1236865) scaffold in constructing fused ring systems in a regioselective manner. researchgate.net This type of annulation could potentially be adapted into a one-pot, multicomponent process by generating the nucleophilic furan species in situ with other reactants.

The reactivity of similar 2-(halomethyl)furans with nucleophiles has been shown to sometimes proceed with rearrangement, where the nucleophile attacks the 5-position of the furan ring. stackexchange.com This occurs via a resonance-stabilized cationic intermediate. stackexchange.com This alternative reaction pathway could be strategically employed in the design of MCRs to generate diverse molecular architectures that might not be accessible through direct substitution at the bromomethyl group.

The following table outlines a hypothetical multicomponent reaction involving this compound, based on established reactivity principles of its constituent functional groups.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Reaction Type |

| This compound | Triphenylphosphine (B44618) | An Aldehyde | A highly substituted alkene or a new heterocyclic system | One-pot Wittig-type reaction |

| This compound | A primary amine | A Michael acceptor | A polysubstituted pyrrole (B145914) or other nitrogen-containing heterocycle | Aza-Michael addition followed by intramolecular cyclization |

This table illustrates the conceptual utility of this compound in designing complex synthetic sequences. Further research is warranted to explore and develop these potential multicomponent reactions.

Contributions to Material Science Research (if applicable to derivatives without specific properties)

While specific material science applications for polymers or materials derived directly from this compound are not extensively documented, the functional groups present in this molecule and its derivatives offer significant potential for their incorporation into advanced materials. The furan ring, in particular, is a versatile building block for the synthesis of functional polymers and materials. rsc.org

The bromomethyl group serves as a key functional handle for polymerization or for grafting onto existing polymer backbones. For instance, it can be converted to a variety of other functional groups that are amenable to polymerization techniques.

One area of potential application is in the development of functional polymers with "clickable" properties. The furan moiety can participate in Diels-Alder reactions, a powerful and efficient click chemistry tool. For example, a polymer derived from or functionalized with the furan group from this compound could be cross-linked or functionalized with molecules bearing a maleimide (B117702) group. This approach has been utilized to functionalize polymer-coated magnetic nanoparticles for potential biomedical applications. tandfonline.com

Derivatives of this compound could also be envisioned as monomers for the synthesis of novel polyesters or polyamides. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, and the bromomethyl group can be converted to a hydroxyl or an amino group. The resulting difunctional furan-based monomer could then be used in condensation polymerization reactions to create polymers with a furan ring integrated into the main chain. The inclusion of the rigid furan ring can impart desirable thermal and mechanical properties to the resulting polymers. rsc.org

Furthermore, the furan ring is a known chromophore and can be a component of conjugated polymers. While the ester group at the 3-position may not be ideal for achieving long conjugation lengths, further chemical modifications could lead to furan-based materials with interesting optical or electronic properties.

The table below outlines potential material science applications for derivatives of this compound.

| Derivative | Potential Application Area | Key Functional Group(s) for Material Synthesis |

| Furan-containing diol or diamine (from modification of bromomethyl and ester groups) | Synthesis of polyesters and polyamides | Hydroxyl, amino, carboxylic acid |

| Polymer with pendant furan groups (from grafting) | Cross-linkable or functionalizable materials via Diels-Alder reaction | Furan ring |

| Modified furan derivative with extended conjugation | Organic electronic materials (e.g., organic photovoltaics, OLEDs) | Furan ring as part of a conjugated system |

Mechanistic Insights and Computational Studies of Methyl 2 Bromomethyl 3 Furoate Reactivity

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of methyl 2-(bromomethyl)-3-furoate is dominated by the labile carbon-bromine bond, making it an excellent substrate for a variety of transformations. The specific mechanism of these reactions is highly dependent on the reaction conditions.

Nucleophilic Substitution Pathways (e.g., SN1, SN2)

Nucleophilic substitution is a fundamental reaction for this compound, where the bromide leaving group is replaced by a nucleophile. masterorganicchemistry.com This transformation can proceed through two primary mechanisms: unimolecular (SN1) or bimolecular (SN2). organic-chemistry.orgyoutube.com The choice between these pathways is dictated by factors such as the substrate structure, nucleophile strength, solvent polarity, and the nature of the leaving group. numberanalytics.comlibretexts.org

The substrate, this compound, is a primary halide. Typically, primary substrates strongly favor the SN2 mechanism due to the low steric hindrance around the electrophilic carbon and the high instability of a primary carbocation. libretexts.orgyoutube.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the bromide ion. organic-chemistry.orgmasterorganicchemistry.com

However, the substrate's structure also has features that could permit an SN1 pathway under certain conditions. The bromomethyl group is attached to a furan (B31954) ring, making it analogous to a benzylic halide. The furan ring can stabilize an adjacent carbocation through resonance, delocalizing the positive charge. This stabilization makes the formation of the carbocation intermediate, the rate-determining step of the SN1 mechanism, more feasible than for a simple primary alkyl halide. libretexts.org An SN1 pathway would be favored by conditions such as a weak nucleophile and a polar protic solvent, which can stabilize both the carbocation intermediate and the departing leaving group. libretexts.orgyoutube.com

The following table summarizes the competing factors for this substrate:

| Feature | Favors SN1 Mechanism | Favors SN2 Mechanism | Analysis for this compound |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | The substrate is a primary halide, favoring SN2. However, it is also "benzylic-like," offering resonance stabilization for a potential carbocation, which could allow an SN1 route. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The reaction outcome is highly dependent on the choice of nucleophile. youtube.com |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | The solvent choice can be used to direct the reaction towards the desired mechanistic pathway. numberanalytics.comlibretexts.org |

| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is an excellent leaving group, suitable for both mechanisms. youtube.com |

Mechanisms of Cyclization Reactions

This compound is a valuable precursor for the synthesis of heterocyclic and macrocyclic structures. It can participate in cyclization reactions, typically acting as an electrophile that connects with a nucleophilic partner. These reactions can be either intramolecular or intermolecular.

In a common strategy, the furoate is reacted with a molecule containing two nucleophilic groups (a dinucleophile), such as a diamine or a diol. The reaction proceeds via two sequential nucleophilic substitution steps. For example, in the reaction with a diamine, the first amine group would attack the bromomethyl carbon in an initial SN2 reaction. This is followed by an intramolecular cyclization, where the second amine group attacks an electrophilic center, or an intermolecular reaction to form a polymer or macrocycle.

Studies on related furan systems demonstrate the versatility of this scaffold in cyclization. For instance, substituted furanylamides have been shown to undergo intramolecular cyclization to form complex polycyclic structures like dihydroquinones and oxabicycles. nih.gov Similarly, 2-alkynyl phenols can be cyclized to form benzo[b]furan derivatives, highlighting the furan ring's role in constructing fused ring systems. nih.govrsc.orgrsc.org A hypothetical mechanism for forming a macrocycle could involve the reaction of two equivalents of the furoate with a long-chain diamine, where each end of the diamine displaces a bromide ion to form a large ring.

Understanding Rearrangement Pathways

Carbocation rearrangements are a possibility in reactions that proceed through an SN1 mechanism, as a less stable carbocation can rearrange to a more stable one. For this compound, the initially formed primary, resonance-stabilized carbocation is already relatively stable. Therefore, classic hydride or alkyl shifts are unlikely.

However, more complex rearrangements involving the furan ring itself could be envisioned under specific, often harsh, conditions. Research on the intramolecular cyclization of certain furan derivatives has revealed that the initial oxabicycle adduct can undergo rearrangement to form different ring systems, such as a dihydroquinone. nih.gov This suggests that intermediates derived from this compound could potentially undergo skeletal rearrangements, although such pathways have not been specifically documented for this compound and remain a subject for theoretical exploration.

Theoretical Chemistry Investigations

Computational chemistry provides powerful tools for predicting and understanding the reactivity of molecules like this compound without the need for laboratory experiments. These methods can elucidate reaction mechanisms, identify the most reactive sites in a molecule, and determine the energetics of different reaction pathways.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to predict chemical reactivity. youtube.com For this compound, a DFT analysis would provide critical insights.

Key parameters obtained from DFT calculations include:

Electron Density and Electrostatic Potential (ESP) Maps: These visualize the electron distribution in the molecule. An ESP map would highlight the electron-deficient (electrophilic) and electron-rich (nucleophilic) regions. For this molecule, the carbon atom of the C-Br bond is expected to be highly electrophilic (positive potential), confirming it as the primary site for nucleophilic attack. futurelearn.com The oxygen atoms of the ester and furan ring, along with the furan's pi-electron system, would show negative potential, indicating their nucleophilic character.

The table below outlines the expected predictions from a DFT study on this compound.

| Computational Analysis | Predicted Outcome for this compound |

| Molecular Electrostatic Potential (MEP) | A strong positive potential (electrophilic site) on the methylene (B1212753) carbon attached to the bromine. Negative potentials (nucleophilic sites) on the furan and carbonyl oxygen atoms. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The LUMO would be predominantly localized on the σ* antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. |

| HOMO (Highest Occupied Molecular Orbital) | The HOMO would likely be distributed across the furan ring's pi system and the oxygen lone pairs, identifying these as the most electron-donating parts of the molecule. |

| Fukui Functions | These calculations would quantify the susceptibility of each atom to nucleophilic or electrophilic attack, providing a more refined prediction of regioselectivity. |

Transition State Analysis

While DFT can predict where a reaction is likely to occur, transition state analysis is used to understand how fast it will occur. By modeling the high-energy transition state structures, chemists can calculate the activation energy (Ea) for a proposed reaction mechanism.

In the context of the competing SN1 and SN2 pathways for this compound, transition state analysis would be definitive.

For the SN2 pathway, a single transition state would be modeled, featuring a pentacoordinate carbon atom where the nucleophile is partially bonded and the bromide is partially detached.

For the SN1 pathway, the calculations would be more complex, involving the calculation of the energy of the furan-stabilized carbocation intermediate as well as the transition states leading to its formation and its subsequent reaction with the nucleophile.

Conformational Analysis of the Furoate System

The reactivity and interaction of this compound in a chemical system are intrinsically linked to its three-dimensional structure and conformational flexibility. The furoate (furan carboxylate) system, characterized by the furan ring and its ester substituent, is subject to rotational isomerism that dictates the spatial arrangement of its constituent atoms. Computational studies, often employing Density Functional Theory (DFT), provide critical insights into the energy landscapes of these conformations.

The conformational preferences of furoate esters are primarily governed by the rotation around the C2-C(O) bond, which connects the furan ring to the carbonyl group of the ester. This rotation is influenced by a delicate balance of steric and electronic effects. In the case of this compound, the presence of a bromomethyl group at the adjacent C2 position introduces significant steric hindrance, which is expected to influence the preferred orientation of the methyl ester group at C3.

While specific computational studies on this compound are not extensively available in public literature, analogies can be drawn from studies on other substituted furoate systems, such as fluticasone (B1203827) furoate. In such systems, the furoate ring itself is shown to be relatively rigid, with significant energy barriers to rotation. For instance, studies on fluticasone furoate have revealed a substantial rotational barrier of approximately 10 kcal/mol for the furoate ring, indicating it is conformationally constrained. nih.govdiva-portal.org This rigidity suggests that the furoate moiety is reluctant to undergo significant conformational changes upon interaction with other molecules. nih.govdiva-portal.org

The two primary planar conformations of a furoate ester arise from the rotation around the C-C(O) bond, leading to syn- and anti-periplanar arrangements of the furan ring oxygen and the carbonyl oxygen. The relative stability of these conformers is dictated by the substitution pattern on the furan ring. For this compound, the bulky bromomethyl group at the 2-position would likely destabilize the conformer where the carbonyl group of the ester at the 3-position is oriented towards it, due to steric repulsion.

The following table summarizes typical rotational energy barriers observed in furoate systems from computational studies, which can serve as an estimate for the conformational dynamics of this compound.

| Rotational Bond/Dihedral Angle | System | Computational Method | Rotational Barrier (kcal/mol) | Reference |

| Furoate Ring Rotation | Fluticasone Furoate | DFT | ~10 | nih.govdiva-portal.org |

| 17α-propionate ester rotation | Fluticasone Propionate | DFT | ~1.4 | diva-portal.org |

This table is illustrative and based on data from related furoate compounds due to the absence of specific data for this compound.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their observed reactivity. For this compound, a QSRR model would seek to establish a mathematical relationship between molecular descriptors of the molecule and its reactivity in a specific chemical transformation, for instance, nucleophilic substitution at the bromomethyl group.

For furan derivatives, it is known that they can participate in electrophilic substitution reactions, with the reactivity being influenced by the electronic nature of the substituents. youtube.comyoutube.com In the case of this compound, the ester group at the 3-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Conversely, the bromomethyl group at the 2-position is a site susceptible to nucleophilic attack.

A hypothetical QSRR model for the reactivity of a series of substituted bromomethyl furoates in a nucleophilic substitution reaction might include the following descriptors:

Electronic Descriptors:

Hammett constants (σ): To quantify the electron-withdrawing or -donating effect of substituents on the furan ring.

Calculated atomic charges: The partial charge on the benzylic carbon of the bromomethyl group would be a direct indicator of its electrophilicity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for describing the molecule's ability to donate or accept electrons.

Steric Descriptors:

Taft steric parameters (Es): To quantify the steric bulk of substituents near the reaction center.

Hydrophobic Descriptors:

LogP (partition coefficient): To describe the molecule's solubility and partitioning behavior between different phases, which can influence reaction rates in multiphasic systems.

The following table outlines the expected qualitative influence of the substituents in this compound on its reactivity in a hypothetical QSRR model for nucleophilic substitution.

| Substituent Group | Position | Descriptor Type | Expected Influence on Reactivity (Nucleophilic Substitution at CH2Br) |

| -COOCH3 (Methyl Ester) | 3 | Electronic (Electron-withdrawing) | May slightly enhance reactivity by stabilizing the transition state through inductive effects. |

| -CH2Br (Bromomethyl) | 2 | Electronic & Steric | The primary reaction site; its reactivity is the dependent variable. Steric hindrance from the adjacent ester group could modulate accessibility. |

The development of a robust QSRR model would require experimental reactivity data for a series of structurally related compounds. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be employed to derive a predictive equation. digitaloceanspaces.com Such a model would be invaluable for predicting the reactivity of new, unsynthesized derivatives and for gaining deeper mechanistic insights into the reaction under study.

Advanced Characterization Techniques in Research on Methyl 2 Bromomethyl 3 Furoate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of organic compounds. By interacting with electromagnetic radiation, molecules reveal specific details about their atomic composition and bonding arrangements. For methyl 2-(bromomethyl)-3-furoate, techniques such as NMR, IR, and mass spectrometry provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would show distinct signals corresponding to the different proton environments in the molecule. Based on analogous structures, the predicted chemical shifts (δ) in a solvent like CDCl₃ would be:

A singlet for the methyl ester protons (-OCH₃) typically appearing around 3.8-3.9 ppm.

A singlet for the bromomethyl protons (-CH₂Br) would be expected in the range of 4.5-4.8 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom.

Two doublets for the furan (B31954) ring protons. The proton at the 5-position would likely appear around 7.4-7.5 ppm, and the proton at the 4-position would be found around 6.5-6.6 ppm, with a characteristic coupling constant (J) of approximately 2 Hz.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The predicted ¹³C NMR spectrum for this compound would display signals for each unique carbon atom.

The methyl ester carbon (-OCH₃) would appear around 52 ppm. rsc.org

The bromomethyl carbon (-CH₂Br) would be expected in the range of 20-30 ppm.

The carbonyl carbon (C=O) of the ester would show a signal in the downfield region, typically around 160-165 ppm. rsc.org

The four carbons of the furan ring would have distinct chemical shifts, influenced by their substituents (the ester group, the bromomethyl group, and the ring oxygen).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms.

COSY would confirm the coupling between the two protons on the furan ring.

HSQC would correlate the proton signals with their directly attached carbon atoms, for instance, linking the -OCH₃ proton signal to the corresponding methyl carbon signal.

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -OCH₃ | 3.8 - 3.9 |

| -CH₂Br | 4.5 - 4.8 | |

| Furan H-5 | 7.4 - 7.5 | |

| Furan H-4 | 6.5 - 6.6 | |

| ¹³C NMR | -OCH₃ | ~52 |

| -CH₂Br | 20 - 30 | |

| C=O | 160 - 165 | |

| Furan Carbons | 110 - 150 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The most prominent peaks would include:

A strong absorption band for the C=O (carbonyl) stretch of the ester group, typically appearing in the region of 1720-1740 cm⁻¹ .

Absorptions corresponding to the C-O stretching of the ester and the furan ring, which would be observed in the fingerprint region between 1000-1300 cm⁻¹ . vscht.cz

C-H stretching vibrations for the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹. vscht.cz

The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹ .

Vibrations associated with the furan ring (C=C and C-H stretches) would also be present. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1720 - 1740 |

| Ester/Furan C-O | Stretch | 1000 - 1300 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Standard MS: In an electron ionization (EI) mass spectrum, this compound (molecular weight: 219.03 g/mol for the most common isotopes) would produce a molecular ion peak ([M]⁺). sigmaaldrich.com A key feature would be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z 218 and m/z 220. Common fragmentation patterns would include the loss of the bromine atom ([M-Br]⁺) and the methoxy (B1213986) group ([M-OCH₃]⁺). For the related compound, methyl 2-furoate, the molecular ion peak is observed at m/z 126, with a major fragment at m/z 95, corresponding to the loss of the methoxy group. massbank.eu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound with high confidence.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Notes |

|---|---|---|---|

| MS (EI) | [M]⁺ | 218 / 220 | Isotopic pattern for Bromine |

| [M-Br]⁺ | 139 | Loss of Bromine | |

| [M-OCH₃]⁺ | 187 / 189 | Loss of methoxy group | |

| HRMS | [M+H]⁺ | 218.9651 / 220.9630 | Calculated for C₇H₈BrO₃⁺ |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The furan ring in this compound is a chromophore that absorbs UV light. The position and intensity of the absorption maximum (λ_max) are sensitive to the substituents on the ring. The conjugated system involving the furan ring and the carbonyl group of the ester is expected to result in a λ_max in the range of 240-280 nm. This technique is primarily used to confirm the presence of the conjugated π-electron system.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a synthesized compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful method for separating and analyzing volatile compounds without decomposition. It is particularly well-suited for assessing the purity of relatively low molecular weight esters like this compound.

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of conditions.

For a purity assessment of this compound, a single, sharp peak in the chromatogram would indicate a high degree of purity. The presence of additional peaks would signify impurities, such as starting materials or byproducts from the synthesis. The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative analysis of purity. GC can be coupled with a mass spectrometer (GC-MS) to identify the chemical structures of any impurities present. elsevierpure.com For the related compound methyl 2-furoate, established GC methods use polar columns with temperature programming to achieve effective separation. nist.govnist.gov

Table 4: Typical Parameters for Gas Chromatography Analysis

| Parameter | Description |

|---|---|

| Column Type | Capillary column (e.g., DB-5, HP-1) |

| Stationary Phase | Polysiloxane-based (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature Program | Ramped temperature increase (e.g., 100 °C to 250 °C at 10 °C/min) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is employed to separate, identify, and quantify each component in a mixture. In the context of this compound and its derivatives, reverse-phase HPLC is typically the method of choice.

Detailed research findings indicate that for furoate compounds, an isocratic separation can be effectively achieved on a C18 analytical column. rroij.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often slightly acidified with acetic or trifluoroacetic acid, to ensure sharp peak shapes. rroij.com Detection is generally performed using a UV detector, as the furoate ring system possesses a suitable chromophore. A simple and rapid liquid chromatographic method can be developed for simultaneous determination of the parent compound and related substances. rroij.com The validation of such an HPLC method, following ICH guidelines, would involve assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure reliable and repeatable results. rroij.comresearchgate.net

Below is a table representing typical parameters for an HPLC analysis of this compound.

Table 1: Representative HPLC Parameters

| Parameter | Description / Value |

|---|---|

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) rroij.com |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (60:40 v/v) rroij.com |

| Flow Rate | 0.8 - 1.2 mL/min rroij.comresearchgate.net |

| Column Temperature | 30 - 50 °C rroij.comresearchgate.net |

| Detection | UV-Vis or PDA Detector at ~250-265 nm rroij.com |

| Injection Volume | 10 - 20 µL |

| Internal Standard | Dexamethasone 21-acetate (example for similar compounds) researchgate.net |

Column Chromatography for Purification

Following the synthesis of this compound, which may be prepared via the bromination of Methyl 2-methyl-3-furoate using reagents like N-bromosuccinimide (NBS), the crude reaction mixture invariably contains unreacted starting materials, by-products, and impurities. researchgate.net Column chromatography is the quintessential technique used for the purification of this crude product on a preparative scale.

The process involves using a stationary phase, most commonly silica (B1680970) gel, packed into a glass column. rsc.orgorgsyn.org The crude mixture is adsorbed onto a small amount of silica and carefully loaded onto the top of the column. orgsyn.org A solvent system, the mobile phase, is then passed through the column under gravity or positive pressure (flash chromatography). orgsyn.org The separation is based on the differential adsorption of the components to the silica gel. For a compound like this compound, a solvent system of intermediate polarity, such as a mixture of n-hexane and ethyl acetate (B1210297) or chloroform (B151607) and n-hexane, is effective. rsc.org Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure desired product, which are then combined and concentrated. orgsyn.org

The following table outlines a typical setup for the column chromatography purification of this compound.

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description / Value |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) rsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient or Chloroform/n-Hexane (e.g., 40% CHCl₃) rsc.org |

| Loading Method | Dry loading on Celite or silica gel orgsyn.org |

| Elution Order | Less polar impurities elute first, followed by the product, and then more polar impurities. |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization. orgsyn.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most powerful and definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. For this compound, obtaining suitable single crystals, for instance through slow evaporation from a solvent like hexane, would enable a detailed structural analysis. nih.gov

This analysis reveals accurate bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it provides invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, halogen bonds (C-Br···Br or C-Br···O), and π-π stacking interactions. researchgate.netnih.gov In the crystal structures of related bromomethyl-substituted aromatic compounds, molecular dimers and two-dimensional aggregates have been observed, often connected by Br···Br halogen bonds and C-H···O interactions. nih.gov The structural determination of a thiophene-based analogue, methyl-3-aminothiophene-2-carboxylate, revealed that N-H···O and N-H···N hydrogen bonds were primarily responsible for stabilizing the crystal packing. mdpi.com A similar analysis for this compound would elucidate its supramolecular chemistry and solid-state architecture.

The table below presents the type of data obtained from a single-crystal X-ray diffraction experiment.

Table 3: Illustrative Crystallographic Data

| Parameter | Description / Example Value |

|---|---|

| Chemical Formula | C₇H₇BrO₃ scbt.comsigmaaldrich.com |

| Molecular Weight | 219.03 g/mol scbt.comsigmaaldrich.com |

| Crystal System | Monoclinic (Hypothetical) mdpi.com |

| Space Group | P2₁/c (Hypothetical) mdpi.com |

| Key Bond Lengths | C-Br, C=O, C-O (ester), C-O (furan) |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, C-Br···Br Type I/II halogen bonds nih.gov |

Future Research Directions and Emerging Paradigms for Methyl 2 Bromomethyl 3 Furoate

Exploration of Novel Reactivity Patterns

While the bromomethyl group offers a conventional handle for nucleophilic substitution, future research could uncover more nuanced and novel reactivity patterns. The interplay between the ester, the furan (B31954) ring, and the bromomethyl group could lead to unprecedented chemical transformations. Investigations into metal-catalyzed cross-coupling reactions at the C4 and C5 positions of the furan ring, while the bromomethyl group is protected or modified, could yield a diverse array of polysubstituted furans. Furthermore, exploring the diene character of the furan ring in Diels-Alder reactions, potentially influenced by the substituents, could lead to complex polycyclic structures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant paradigm shift in chemical manufacturing. chimia.chpharmtech.comthieme.de Integrating the synthesis of methyl 2-(bromomethyl)-3-furoate and its derivatives into such systems offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions. chimia.chmit.edu Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially reactive intermediates. pharmtech.com Automated platforms, coupled with real-time analytics, could accelerate the discovery of new derivatives by rapidly exploring a wide range of reactants and catalysts. chimia.chmit.edu

Development of Catalytic Asymmetric Synthesis Utilizing the Furoate Scaffold

The furoate scaffold is a valuable building block for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and agrochemicals. Future research will likely focus on the development of catalytic asymmetric methods to introduce chirality either by modifying the bromomethyl group or by functionalizing the furan ring. rsc.orgrsc.org The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can enable the enantioselective synthesis of a wide range of furan-containing compounds. rsc.orgrsc.orgnih.govnih.gov For instance, asymmetric alkylation of the bromomethyl group or enantioselective cycloaddition reactions involving the furan ring could be explored. The development of such methods would provide access to a rich diversity of optically active furan derivatives. researchgate.net

Computational Design and Prediction of New Derivatives and Reactions